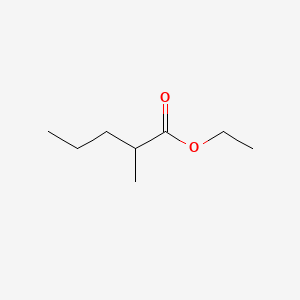

Ethyl 2-methylpentanoate

説明

特性

IUPAC Name |

ethyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPKNSYIDSNZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047198 | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, colourless to pale yellow liquid | |

| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.859-0.865 | |

| Record name | Ethyl 2-methyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39255-32-8 | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405SN8638D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 2-Methylpentanoate: A Technical Guide to its Synthesis, Isolation, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylpentanoate (B1260403) is a branched-chain ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of the synthesis, isolation, and detailed physicochemical properties of ethyl 2-methylpentanoate. This document outlines a standard laboratory-scale synthesis via Fischer esterification of 2-methylpentanoic acid and ethanol (B145695). It further details the purification protocol using fractional distillation and provides a consolidated summary of its key quantitative and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and the development of new chemical entities.

Introduction

This compound (also known as ethyl 2-methylvalerate) is an organic compound with the molecular formula C8H16O2.[1] It is a colorless liquid with a characteristic fruity odor, often described as being reminiscent of apple and plum.[1] This ester is found naturally in some fruits and plants, including clover, plums, and wine.[2]

The structure of this compound features a chiral center at the second carbon atom, meaning it can exist as two enantiomers. The synthesis and application of this and other branched-chain esters have become increasingly significant due to their unique properties, which can influence biological activity and sensory perception. While the initial synthesis of this specific ester is not prominently documented, its preparation falls under the well-established principles of esterification reactions developed in the late 19th century. The foundational work on the tetrahedral nature of carbon by Le Bel and van't Hoff in 1874 provided the theoretical framework for understanding the stereochemistry of such chiral molecules.[2][3][4] The Fischer-Speier esterification, first described in 1895, established a reliable method for the synthesis of esters from carboxylic acids and alcohols, a method that remains widely used for the preparation of compounds like this compound.[5]

This guide provides detailed methodologies for the synthesis and purification of this compound, along with a comprehensive compilation of its physical and spectral properties to aid in its identification and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purity assessment, and quality control.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple, plum | [1] |

| Boiling Point | 152-153 °C (at 1013 hPa) | [1] |

| Density | 0.864 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.403 | |

| Flash Point | 39 °C (102.2 °F) | |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| CAS Number | 39255-32-8 | [1] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.89 (t, 3H), 1.12 (d, 3H), 1.24 (t, 3H), 1.30-1.55 (m, 4H), 2.30 (m, 1H), 4.11 (q, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 11.5, 14.2, 17.1, 20.4, 34.2, 41.5, 60.1, 176.5 | [7] |

| Infrared (IR) (liquid film) | ν (cm⁻¹): 2960 (C-H stretch), 1735 (C=O stretch, ester), 1180 (C-O stretch) | [4] |

| Mass Spectrometry (EI) | m/z (%): 144 (M+), 102, 88, 73, 55, 43 | [3] |

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of 2-methylpentanoic acid with ethanol in the presence of a strong acid catalyst.

Reaction Scheme

Caption: Fischer esterification of 2-methylpentanoic acid with ethanol.

Experimental Protocol

Materials:

-

2-methylpentanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 2-methylpentanoic acid (0.5 mol), absolute ethanol (1.5 mol, used in excess to drive the equilibrium), and a few boiling chips.

-

Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the mixture while swirling.

-

Assemble a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

Isolation and Purification

The crude this compound obtained from the synthesis is purified by fractional distillation to remove any remaining starting materials and byproducts.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol for Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound to the distillation flask and add a few boiling chips.

-

Heat the flask gently using a heating mantle.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Discard the initial fraction that distills at a lower temperature, which may contain residual ethanol.

-

Collect the fraction that distills at a constant temperature of 152-153 °C. This is the pure this compound.

-

Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

-

The purity of the collected fraction can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the synthesis, isolation, and characterization of this compound. The Fischer esterification is a reliable and efficient method for its laboratory-scale preparation, and fractional distillation is an effective technique for its purification. The comprehensive physicochemical and spectroscopic data presented serves as a crucial reference for its identification and quality assessment. This document is intended to be a valuable resource for scientists and researchers working with this and similar branched-chain esters in various fields of chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Le Bel–Van 't Hoff rule - Wikipedia [en.wikipedia.org]

- 3. reagent.co.uk [reagent.co.uk]

- 4. P2. The Building Blocks of Stereochemistry – Chiralpedia [chiralpedia.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. newworldencyclopedia.org [newworldencyclopedia.org]

The Occurrence of Ethyl 2-Methylpentanoate in Fruits: A Technical Guide

An in-depth exploration of the natural presence, biosynthesis, and analytical methodologies for Ethyl 2-methylpentanoate (B1260403) in various fruit species.

Introduction

Ethyl 2-methylpentanoate, a branched-chain ester, is a significant contributor to the characteristic aroma profiles of several fruits. Its "fruity" scent, often described with notes of apple, pineapple, and sweet berries, makes it a key compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits, detailing its presence in various species, the biosynthetic pathways leading to its formation, and the analytical protocols for its quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the chemical composition and sensory attributes of fruits.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound in a range of fruits. While its presence is noted in several species, comprehensive quantitative data across a wide variety of common fruits remains an area of ongoing research. The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in different fruits.

| Fruit | Cultivar/Variety | Concentration | Analytical Method | Reference(s) |

| Durian | Chanee | Present (quantification not specified in abstract) | SPME/GC-MS | [1] |

| Wine Grapes | Various red wine varieties | ~400 µg/L (for the related compound Ethyl 2-hydroxy-4-methylpentanoate) | Chiral Gas Chromatography | [2][3][4][5] |

| Plum | Horvin | Present (quantification not specified for this specific ester) | SDE-GC-MS, HS-SPME-GC-MS | [6][7][8] |

| Apple | Various | Suggested by aroma profile, but specific quantification of this compound is not readily available in the reviewed literature. Other branched-chain esters are prevalent. | HS-SPME-GC-MS | [9] |

| Pineapple | Various | Suggested by aroma profile, but specific quantification of this compound is not readily available in the reviewed literature. Other ethyl esters are key aroma compounds. | HS-SPME-GC-MS | [4] |

Note: The concentration of this compound can vary significantly based on the fruit cultivar, ripeness, storage conditions, and the analytical method employed. The data for wine grapes pertains to a structurally similar hydroxylated analog, providing a reference for the potential concentration range of such esters in fruits.

Biosynthesis of Branched-Chain Esters

The formation of this compound and other branched-chain esters in fruits is a complex process involving amino acid catabolism and fatty acid synthesis pathways. The primary precursor for the "2-methylpentanoyl" moiety is the amino acid isoleucine. The biosynthesis can be broadly categorized into the following key steps:

-

Deamination of Isoleucine: The biosynthesis initiates with the deamination of L-isoleucine to form α-keto-β-methylvalerate.

-

Decarboxylation: This α-keto acid undergoes oxidative decarboxylation to yield 2-methylbutanoyl-CoA.

-

Reduction and Esterification: 2-methylbutanoyl-CoA can be reduced to 2-methylbutanol, which then reacts with acetyl-CoA, catalyzed by alcohol acyltransferase (AAT), to form 2-methylbutyl acetate. Alternatively, 2-methylbutanoyl-CoA can directly react with ethanol (B145695), also catalyzed by an AAT, to produce this compound. The availability of ethanol in ripening fruits is a critical factor for the formation of ethyl esters.

The following diagram illustrates the general biosynthetic pathway for branched-chain esters derived from isoleucine.

Experimental Protocols

The identification and quantification of this compound in fruits are primarily achieved through gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from complex matrices like fruit.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method involves the adsorption of volatile compounds from the headspace of a fruit sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp (e.g., 5-10 g) in a blender.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

Add a known amount of an internal standard (e.g., ethyl heptanoate (B1214049) or a deuterated analog of the target analyte for stable isotope dilution assays) for accurate quantification.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) under agitation.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for a specific time (e.g., 2-5 minutes) to thermally desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 240 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of fruit volatiles.

Conclusion

This compound is a naturally occurring ester that plays a role in the desirable fruity aromas of several fruits, including durian and wine grapes, with its presence also indicated in plums, apples, and pineapples. The biosynthesis of this compound is intricately linked to the metabolism of the amino acid isoleucine. The standard analytical technique for its reliable identification and quantification is HS-SPME-GC-MS. While the presence of this compound is established in a number of fruits, further research is required to generate a more comprehensive quantitative dataset across a wider range of fruit species and cultivars. Such data would be invaluable for the food and beverage industries in the context of quality control, product development, and the formulation of natural flavorings. Furthermore, a deeper understanding of its biosynthetic regulation could open avenues for the metabolic engineering of fruit crops to enhance their aromatic profiles.

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of Ethyl 2-methylpentanoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-methylpentanoate (B1260403) (CAS No: 39255-32-8), a fatty acid ester commonly used as a flavoring and fragrance agent.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive summary of mass spectrometry, ¹³C-NMR, and ¹H-NMR data.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), which provides characteristic fragmentation patterns useful for structural elucidation. The molecular ion peak is often observable, though fragmentation through processes like McLafferty rearrangement is common for esters.[5]

Data Presentation

The electron ionization mass spectrum of this compound shows several key fragments. The base peak is commonly a result of the McLafferty rearrangement.[5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 102 | 99.99 | [M-C₃H₆]⁺˙ (McLafferty Rearrangement) |

| 99 | 25.38 | [M-OC₂H₅]⁺ |

| 74 | 47.61 | [C₃H₆O₂]⁺˙ |

| 71 | 48.69 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ |

| 43 | 59.11 | [C₃H₇]⁺ |

Table 1: Key mass spectrometry fragments for this compound observed via electron ionization. Data sourced from PubChem and NIST.[3][6]

Experimental Protocol: GC-MS

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

Instrumentation:

-

Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an EI source (e.g., HITACHI M-80B).[3]

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

-

MS Parameters:

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the fragmentation pattern to confirm the structure and compare it with library spectra (e.g., NIST, Wiley).

-

¹³C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in the molecule.

Data Presentation

The ¹³C-NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~176 | C=O (Ester Carbonyl) |

| ~60 | -O-C H₂-CH₃ (Ethoxy Methylene) |

| ~41 | -C H(CH₃)- (Methine Carbon) |

| ~34 | -C H₂-CH₂-CH₃ (Propyl Methylene) |

| ~20 | -CH₂-C H₂-CH₃ (Propyl Methylene) |

| ~17 | -CH(C H₃)- (Methyl on C2) |

| ~14 | -O-CH₂-C H₃ (Ethoxy Methyl) |

| ~14 | -CH₂-CH₂-C H₃ (Propyl Methyl) |

Table 2: Predicted ¹³C-NMR chemical shifts for this compound. The spectrum is typically recorded in CDCl₃.[4][7]

Experimental Protocol: ¹³C-NMR

Objective: To acquire a proton-decoupled ¹³C-NMR spectrum of this compound.

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.7-0.8 mL of deuterated chloroform (B151607) (CDCl₃).[7][8] CDCl₃ serves as both the solvent and the internal lock signal.[7]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.[8]

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz).[4]

-

-

Acquisition Parameters:

-

Nucleus: ¹³C.

-

Solvent: CDCl₃.[7]

-

Temperature: Room temperature (e.g., 298 K).

-

Pulse Program: Standard proton-decoupled single pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks (note: integration in standard ¹³C-NMR is not typically quantitative).

-

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) provides detailed information about the electronic environment, connectivity, and number of different types of protons.

Data Presentation

The ¹H-NMR spectrum provides information on chemical shift, integration (proton count), and multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.10 | Quartet (q) | 2H | -O-C H₂-CH₃ |

| ~2.35 | Sextet / Multiplet (m) | 1H | -C H(CH₃)- |

| ~1.60 | Multiplet (m) | 1H | -C H₂-CH₂-CH₃ (diastereotopic) |

| ~1.40 | Multiplet (m) | 1H | -C H₂-CH₂-CH₃ (diastereotopic) |

| ~1.30 | Multiplet (m) | 2H | -CH₂-C H₂-CH₃ |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-C H₃ |

| ~1.10 | Doublet (d) | 3H | -CH(C H₃)- |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH₂-C H₃ |

Table 3: ¹H-NMR data for this compound. The spectrum is typically recorded in CDCl₃ at 400 MHz.[4]

Experimental Protocol: ¹H-NMR

Objective: To acquire a high-resolution ¹H-NMR spectrum of this compound.

-

Sample Preparation:

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz).[4]

-

-

Acquisition Parameters:

-

Nucleus: ¹H.

-

Solvent: CDCl₃.

-

Temperature: Room temperature (e.g., 298 K).

-

Pulse Program: Standard single pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling patterns (multiplicity) to assign signals to specific protons.

-

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Ethyl 2-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-methylpentanoate (B1260403). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral assignments, experimental protocols, and a visual representation of the molecular structure.

Introduction to Ethyl 2-methylpentanoate and its NMR Spectroscopy

This compound is an organic compound classified as a fatty acid ethyl ester. It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industry. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with NMR spectroscopy being one of the most powerful tools for providing detailed information about the molecular structure. This guide presents the predicted ¹H and ¹³C NMR spectral data, which are crucial for the identification and characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-a | 0.90 | triplet | 3H | 7.4 |

| H-b | 1.15 | doublet | 3H | 7.0 |

| H-c | 1.25 | triplet | 3H | 7.1 |

| H-d | 1.30-1.45 | multiplet | 2H | - |

| H-e | 1.55-1.70 | multiplet | 2H | - |

| H-f | 2.45 | sextet | 1H | 7.0 |

| H-g | 4.12 | quartet | 2H | 7.1 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 14.0 |

| C-2 | 14.3 |

| C-3 | 17.0 |

| C-4 | 20.5 |

| C-5 | 34.5 |

| C-6 | 41.5 |

| C-7 | 60.2 |

| C-8 | 176.5 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires adherence to standardized experimental protocols. The following provides a detailed methodology for these experiments.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid spectral artifacts from contaminants.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same amount of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the prepared solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Parameters

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal spectral dispersion.

-

¹H NMR Acquisition Parameters:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Pulse Width: A 90° pulse is standard.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: 0-200 ppm.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to remove any broad distortions.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the atom numbering corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound with proton assignments.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data for this compound. The tabulated spectral assignments, in conjunction with the comprehensive experimental protocols, offer a robust framework for the analysis and characterization of this compound. The provided structural diagram with atom-specific assignments serves as a clear visual reference for interpreting the NMR spectra. This information is critical for researchers and professionals engaged in quality control, structural elucidation, and the development of new chemical entities.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-methylpentanoate (B1260403) (C₈H₁₆O₂), a volatile organic compound with applications in flavor and fragrance industries. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex matrices.

Introduction

Ethyl 2-methylpentanoate is a branched-chain ester characterized by its fruity aroma. In analytical chemistry, particularly in fields such as metabolomics, environmental analysis, and food science, gas chromatography-mass spectrometry (GC-MS) is the premier technique for the identification of such volatile compounds. Electron ionization, a common ionization technique used in GC-MS, subjects molecules to energetic electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint, enabling structural elucidation. This document details the fragmentation pathways of this compound, providing a foundational resource for its analysis.

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound is crucial for reproducible results. The following synthesized protocol is based on established methods for the analysis of volatile esters by GC-MS.

2.1. Sample Preparation

For a standard analysis, a dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane. A typical concentration is approximately 10 µg/mL. The sample should be free of particulate matter to prevent contamination of the GC-MS system.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating this non-polar analyte.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 2 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 35 | [C₅H₁₁]⁺ |

| 88 | 60 | [C₄H₈O₂]⁺• (McLafferty Rearrangement) |

| 101 | 30 | [M - C₃H₇]⁺ |

| 115 | 15 | [M - C₂H₅]⁺ |

| 144 | 5 | [M]⁺• (Molecular Ion) |

Fragmentation Pattern and Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for branched-chain esters, including alpha-cleavage and the McLafferty rearrangement.[2]

4.1. Molecular Ion

The molecular ion peak ([M]⁺•) is observed at m/z 144, corresponding to the molecular weight of this compound (C₈H₁₆O₂).[1][3] As is common for many esters, the molecular ion peak is of low intensity due to the high propensity for fragmentation.

4.2. Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl.

-

Loss of the ethoxy radical (•OCH₂CH₃): This cleavage results in the formation of the 2-methylpentanoyl cation at m/z 115.

-

Loss of the ethyl group (•CH₂CH₃): Cleavage of the ethyl group from the ester functionality leads to an ion at m/z 115.

-

Loss of the propyl radical (•CH₂CH₂CH₃): Cleavage at the alpha-carbon of the pentanoate chain results in the formation of a resonance-stabilized acylium ion at m/z 101.

4.3. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a gamma-hydrogen.[4][5][6][7] In this compound, a hydrogen atom from the gamma-carbon of the pentanoate chain is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the bond between the alpha and beta carbons, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 88. This fragment is often a prominent peak in the mass spectrum of such esters.

4.4. Alkyl Chain Fragmentation

The fragmentation of the alkyl chain also contributes significantly to the mass spectrum. The base peak at m/z 43 is attributed to the stable propyl cation ([C₃H₇]⁺), and the strong peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺). The peak at m/z 71 is due to the pentyl cation ([C₅H₁₁]⁺). These fragments arise from cleavages along the hydrocarbon chain.

Below is a DOT script and the corresponding diagram visualizing the primary fragmentation pathways of this compound.

References

- 1. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 3. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Chirality and Enantiomeric Forms of Ethyl 2-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the stereochemical properties of Ethyl 2-methylpentanoate (B1260403), a chiral ester significant in the flavor, fragrance, and pharmaceutical industries. Its chirality, arising from a stereocenter at the C2 position, results in two enantiomeric forms, (R)- and (S)-Ethyl 2-methylpentanoate, which exhibit distinct sensory and biological properties. This document details the synthesis, separation, and characterization of these enantiomers, offering comprehensive experimental protocols and quantitative data to support advanced research and development.

Introduction to Chirality in Ethyl 2-Methylpentanoate

This compound possesses a single chiral center at the second carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and an ethoxycarbonyl group. This structural arrangement leads to the existence of two non-superimposable mirror images, known as enantiomers: (R)-Ethyl 2-methylpentanoate and (S)-Ethyl 2-methylpentanoate. While sharing identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, these enantiomers can differ significantly in their interaction with other chiral molecules, including biological receptors. This divergence in biological activity and sensory perception underscores the importance of enantioselective synthesis and analysis.

Physicochemical and Sensory Properties

The distinct nature of each enantiomer is most evident in their interaction with chiral environments, such as olfactory receptors. The sensory profiles of the (R) and (S) forms are notably different, which is of high interest in the flavor and fragrance industry.

Table 1: Physicochemical and Olfactory Properties of this compound Enantiomers

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |

| CAS Number | 39255-32-8 | 39255-32-8 (R) | Not specified |

| Boiling Point | 152-153 °C[1][2] | Not individually reported | Not individually reported |

| Density (25 °C) | 0.864 g/mL[1][2] | Not individually reported | Not individually reported |

| Refractive Index (n20/D) | 1.403[1][2] | Not individually reported | Not individually reported |

| Specific Optical Rotation ([α]D) | 0° | Data not available | Data not available |

| Odor Profile | Fruity, green, melon[1] | Etheric, phenolic, dusty[3] | Fruity, apple-like[1] |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis

One documented method for the asymmetric synthesis of chiral esters involves the enantioselective hydrogenation of a suitable precursor. For instance, the hydrogenation of ethyl (E)-2-methylpent-2-enoate using a chiral iridium catalyst can yield this compound with a high degree of enantiomeric excess (ee).

Kinetic Resolution of Racemic this compound

A widely used and effective method for separating the enantiomers from a racemic mixture is enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze the reaction of one enantiomer at a much faster rate than the other.

The following diagram illustrates the workflow for the synthesis of a racemic mixture followed by its enzymatic resolution and subsequent analysis.

Caption: Workflow for Synthesis and Resolution of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures.

Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol is based on established methods for the kinetic resolution of similar chiral esters using Candida antarctica Lipase B (CAL-B), often used in its immobilized form, Novozym 435.

Objective: To selectively hydrolyze one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus achieving separation.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether or hexane)

-

Magnetic stirrer and heating plate

-

Reaction vessel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a biphasic system. Add the phosphate buffer and the organic solvent.

-

Substrate Addition: Dissolve a known quantity of racemic this compound in the organic solvent phase.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10-20 mg per 0.1 mmol of substrate) to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature, typically between 30°C and 50°C.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots from the organic phase. Analyze these samples using chiral gas chromatography (see Protocol 4.2) to determine the conversion percentage and the enantiomeric excess of both the remaining ester and the formed acid.

-

Termination: Stop the reaction when it reaches approximately 50% conversion. At this point, the enantiomeric excess of both the unreacted ester and the product is maximized. The reaction is stopped by filtering off the immobilized enzyme.

-

Workup and Separation: Separate the organic and aqueous layers. The unreacted ester remains in the organic layer. The carboxylic acid product can be extracted from the aqueous layer after acidification. The two enantiomerically enriched compounds can then be purified by standard column chromatography.

Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general method for the enantiomeric analysis of this compound. The specific parameters, especially the temperature program, may require optimization.

Objective: To separate and quantify the (R) and (S) enantiomers of this compound to determine the enantiomeric excess (ee) of a sample.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A cyclodextrin-based stationary phase is recommended, such as a column with 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin.

Table 2: Typical Chiral GC Method Parameters

| Parameter | Recommended Setting |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 220 °C |

| Detector Temperature | 230 °C |

| Split Ratio | 100:1 |

| Oven Program | Start at 40°C (hold for 1 min), ramp at 2°C/min to 230°C (hold 3 min) |

Note: This is a representative program and must be optimized for the specific instrument and column used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Separation and Detection: The enantiomers are separated on the chiral column as they travel through it at different rates. The FID detects the compounds as they elute.

-

Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Logical Framework for Chiral Analysis

The process of characterizing a chiral sample of this compound follows a logical progression from initial analysis to final characterization.

Caption: Logical workflow for the complete characterization of a chiral sample.

Conclusion

The chirality of this compound is a critical factor influencing its application, particularly in fields where stereospecific interactions are paramount. This guide has provided a technical framework for the synthesis, resolution, and analysis of its (R) and (S) enantiomers. The detailed protocols for enzymatic resolution and chiral gas chromatography serve as a practical resource for researchers. Further investigation into the specific optical rotation values and the exploration of more advanced enantioselective synthetic routes will continue to enhance the scientific community's understanding and utilization of these important chiral molecules.

References

An In-depth Technical Guide to the Olfactory Profile and Sensory Analysis of Ethyl 2-methylpentanoate

Ethyl 2-methylpentanoate (B1260403), also known under the trade name Manzanate, is a fatty acid ester recognized for its significant contribution to the aroma profiles of various natural products and its extensive use in the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive overview of its olfactory characteristics, methods for its sensory evaluation, and the underlying principles of its perception. It is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Olfactory Profile

Ethyl 2-methylpentanoate is a colorless liquid characterized by a complex and potent fruity aroma.[1][2][4] Its primary scent is described as fruity, with specific notes of apple, pineapple, and melon.[][6][7] Additional descriptors include green, waxy, fresh, and sweet, with nuances of apple skin, cider, and tropical fruit.[2][8][9] It is naturally found in foods and plants such as clover, plums, and wine.[6]

The chirality of the molecule significantly influences its olfactory profile. The two enantiomers of this compound possess distinct aroma characteristics:

-

(S)-Ethyl 2-methylpentanoate: Presents a sweet, full-flavored fruity profile reminiscent of apple, pear, star fruit, and pineapple.[10]

-

(R)-Ethyl 2-methylpentanoate: Exhibits a less fruity and more complex profile described as etheric and phenolic with a dusty background.[10]

This stereochemical differentiation underscores the specificity of olfactory receptor interactions.

Quantitative Sensory Data

The sensory perception of a volatile compound is defined by its odor threshold and the qualitative descriptors identified through sensory analysis. The data below summarizes the key sensory parameters for this compound.

| Parameter | Value / Descriptor | Source(s) |

| Odor Detection Threshold | 0.003 ppb | [1][2][11] |

| Primary Odor Family | Fruity | [][6][7] |

| Specific Odor Descriptors | Apple, Pineapple, Melon, Green, Waxy, Sweet, Fresh, Cider, Pear, Star Fruit | [2][6][7][8][9][10][12] |

| Taste Profile | Fruity, Ripe Strawberry, Sweet Pineapple, with an acidic, cheesy background; also described as cooling, green, and tropical. | [][8][9] |

| Trade Name | Manzanate (Givaudan) | [1][2][11] |

Experimental Protocols for Sensory Analysis

The evaluation of this compound's sensory profile involves a combination of instrumental analysis and human sensory panel assessments.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific aroma-active compounds in a sample.[][13] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: A solution containing this compound is prepared, often using solid-phase extraction (SPE) or solid-phase microextraction (SPME) to isolate volatile and semi-volatile compounds.

-

Injection and Separation: The extracted sample is injected into a gas chromatograph. The GC column, typically a capillary column with a specific stationary phase (e.g., DB-FFAP), separates the compounds based on their volatility and polarity.[]

-

Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a chemical detector, such as a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), for compound identification and quantification.[][13]

-

Olfactory Detection: The other path directs the effluent to an olfactory port where a trained sensory panelist sniffs the eluting compounds and records the odor's description and intensity in real-time.

-

Data Analysis: The data from the chemical detector and the olfactometry results are correlated. This allows for the precise identification of the compound responsible for a specific aroma perceived by the panelist.

Sensory panels provide qualitative and quantitative data on the overall aroma and flavor profile of a substance.[14][15] These evaluations must be conducted under controlled conditions to minimize bias.[16]

Methodology:

-

Panelist Selection and Training: Panelists are selected based on their sensory acuity and trained to identify and scale the intensity of various aroma attributes according to standardized references.

-

Testing Environment: Evaluations are performed in a dedicated sensory laboratory with controlled lighting, temperature, and air circulation to prevent cross-contamination and distractions.[14]

-

Sample Preparation and Presentation: Samples of this compound are prepared at specific concentrations in a neutral solvent (e.g., dipropylene glycol or water).[2][9] They are presented to panelists in coded, identical containers (e.g., nosing glasses) to ensure blinding.[14]

-

Evaluation Techniques:

-

Descriptive Analysis: Trained panelists describe the sensory characteristics of the sample and rate the intensity of each attribute (e.g., "apple," "pineapple," "sweetness") on a numerical scale.[13][14]

-

Difference Testing (e.g., Triangle Test): This method determines if a perceptible difference exists between samples. Panelists are given three samples, two of which are identical, and asked to identify the different one.[13][14][16] This is useful for quality control or assessing the impact of formulation changes.

-

Hedonic Rating: Untrained consumers rate their liking or preference for a product on a scale (e.g., a 9-point hedonic scale).[13][17] This is typically used for product acceptance and consumer preference studies.

-

-

Data Analysis: Statistical methods are applied to the collected data to determine the significance of observed differences and to generate a comprehensive sensory profile of the compound.

Visualizations

Caption: Experimental workflow for the sensory analysis of this compound.

Caption: Generalized signaling pathway for odorant perception in olfactory neurons.

References

- 1. This compound | 39255-32-8 [chemicalbook.com]

- 2. This compound CAS#: 39255-32-8 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. perfumeextract.co.uk [perfumeextract.co.uk]

- 8. Fragrance University [fragranceu.com]

- 9. manzanate (Givaudan), 39255-32-8 [thegoodscentscompany.com]

- 10. The Ethyl 2-methylpentanoates [leffingwell.com]

- 11. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. This compound = 98 , FG 39255-32-8 [sigmaaldrich.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 15. pac.gr [pac.gr]

- 16. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 17. Methods of flavor evaluation | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 2-Methylpentanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-methylpentanoate (B1260403) is a chiral ester with applications in the fragrance, food, and pharmaceutical industries. The stereochemistry of the chiral center at the C2 position is crucial, as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the development of efficient and highly selective methods for the synthesis of single enantiomers of ethyl 2-methylpentanoate is of significant interest. This document provides an overview and detailed protocols for three key methodologies in the enantioselective synthesis of this compound: asymmetric hydrogenation, enzymatic kinetic resolution, and organocatalytic synthesis.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for this compound

| Method | Catalyst/Enzyme | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reaction Time (h) | Key Advantages | Key Limitations |

| Asymmetric Hydrogenation | [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]- | Ethyl (E)-2-methyl-2-pentenoate | 96 | High | 15 | High enantioselectivity and yield, direct formation of the desired enantiomer. | Requires specialized high-pressure equipment and expensive metal catalysts. |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., from Candida antarctica) | Racemic 2-methylpentanoic acid or its ester | >95 (for unreacted acid) | <50 | 24-72 | Mild reaction conditions, high enantioselectivity, environmentally friendly. | Maximum theoretical yield of a single enantiomer is 50%. |

| Organocatalytic Synthesis | Chiral amine (e.g., prolinol derivative) and a co-catalyst | Pentanal and a propanoyl-based ketene (B1206846) silyl (B83357) acetal | Typically 90-99 | 70-90 | 12-48 | Metal-free, avoids harsh reaction conditions, highly tunable catalysts. | May require multi-step synthesis of precursors and optimization of catalysts. |

Experimental Protocols

Asymmetric Hydrogenation of Ethyl (E)-2-methyl-2-pentenoate

This protocol is based on the iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral esters.[1]

Materials:

-

Ethyl (E)-2-methyl-2-pentenoate

-

[(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]- (Ir-catalyst)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

In a glovebox, add the Ir-catalyst (0.01 mol%) to a glass liner containing a magnetic stir bar.

-

Add anhydrous DCM to dissolve the catalyst.

-

Add ethyl (E)-2-methyl-2-pentenoate (1.0 eq) to the solution.

-

Seal the glass liner inside the high-pressure autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 15001.5 Torr (approximately 20 atm) with hydrogen.

-

Stir the reaction mixture at 20°C for 15 hours.

-

After the reaction is complete, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired enantiomer of this compound.

-

Determine the enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution of Racemic 2-Methylpentanoic Acid

This protocol describes a lipase-catalyzed esterification for the kinetic resolution of racemic 2-methylpentanoic acid.

Materials:

-

Racemic 2-methylpentanoic acid

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Ethanol (B145695) (anhydrous)

-

Molecular sieves (3 Å)

-

Hexane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a flask containing racemic 2-methylpentanoic acid (1.0 eq) and anhydrous ethanol (1.2 eq) in hexane, add molecular sieves.

-

Add immobilized lipase (e.g., 10% by weight of the acid).

-

Stir the suspension at a controlled temperature (e.g., 40°C) and monitor the reaction progress by GC or TLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the produced ester.

-

Filter off the enzyme and molecular sieves.

-

Wash the filtrate with a saturated sodium bicarbonate solution to extract the unreacted (S)-2-methylpentanoic acid.

-

The organic layer contains the (R)-ethyl 2-methylpentanoate. Wash this layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Acidify the aqueous layer with 1 M HCl to pH 2 and extract with diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched (S)-2-methylpentanoic acid.

-

The enantiomeric excess of the resulting ester and the unreacted acid can be determined by chiral GC or HPLC after derivatization if necessary.

Organocatalytic Asymmetric Michael Addition Approach

This protocol outlines a representative organocatalytic approach for the synthesis of a precursor to this compound via a Michael addition, a common strategy in organocatalysis for creating chiral centers.

Materials:

-

Ethyl acrylate (B77674) (or a similar Michael acceptor)

-

Chiral prolinol silyl ether catalyst

-

Co-catalyst (e.g., a benzoic acid derivative)

-

Organic solvent (e.g., toluene (B28343) or chloroform)

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the chiral prolinol silyl ether catalyst (10-20 mol%) and the co-catalyst (10-20 mol%) in the chosen organic solvent at the desired temperature (e.g., 0°C or room temperature), add the Michael acceptor.

-

Slowly add propionaldehyde (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction for 12-48 hours, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting aldehyde can be purified by flash column chromatography.

-

The purified aldehyde precursor can then be oxidized to the corresponding carboxylic acid and subsequently esterified with ethanol to yield the final product, this compound.

-

The enantiomeric excess of the product should be determined by chiral HPLC or GC.

Mandatory Visualization

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Ethyl 2-methylpentanoate

Abstract

Ethyl 2-methylpentanoate (B1260403), a valuable ester recognized for its characteristic fruity aroma, is a significant component in the flavor and fragrance industries and serves as an intermediate in various chemical syntheses.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of Ethyl 2-methylpentanoate via a lipase-catalyzed esterification reaction. This enzymatic approach presents a green and efficient alternative to traditional chemical methods, offering high specificity and milder reaction conditions. The protocols outlined herein are intended for researchers and professionals in the fields of biotechnology, organic chemistry, and drug development.

Introduction

This compound (also known as ethyl 2-methylvalerate) is an organic ester with a powerful fruity-green aroma reminiscent of apples and pineapples.[2][4][] Its applications span across the food and beverage, cosmetic, and pharmaceutical industries.[1] The enzymatic synthesis of such flavor esters using lipases (E.C. 3.1.1.3) has gained considerable attention as a sustainable alternative to chemical synthesis, which often requires harsh conditions and can lead to undesirable byproducts.[6][7]

Lipases are versatile biocatalysts that can effectively catalyze esterification reactions in non-aqueous media.[6] The use of immobilized lipases, in particular, offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, thereby improving the cost-effectiveness of the process.[8][9][10] This protocol will focus on the use of an immobilized lipase (B570770) for the synthesis of this compound from 2-methylpentanoic acid and ethanol (B145695).

Materials and Equipment

Materials

-

2-Methylpentanoic acid (≥98%)

-

Ethanol (anhydrous, ≥99.5%)

-

Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B immobilized on acrylic resin)

-

Hexane (B92381) (or other suitable organic solvent, anhydrous, ≥99%)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard of this compound (for analytical purposes, ≥99%)

-

Phenolphthalein (B1677637) indicator solution

-

Standardized sodium hydroxide (B78521) solution (0.1 M)

Equipment

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., 100 mL round-bottom flask) with a condenser

-

Shaking incubator

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

-

Filtration apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, pipettes, etc.)

-

Burette for titration

Experimental Protocols

General Workflow for Lipase-Catalyzed Synthesis

The synthesis of this compound is achieved through the direct esterification of 2-methylpentanoic acid with ethanol, catalyzed by an immobilized lipase. The workflow involves the reaction setup, monitoring of the reaction progress, and subsequent product isolation and characterization.

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Detailed Protocol for Esterification

-

Reaction Setup:

-

In a 100 mL round-bottom flask, add 2-methylpentanoic acid and ethanol. A typical starting molar ratio of ethanol to 2-methylpentanoic acid is 1:1 to 2:1. An excess of ethanol can help to shift the equilibrium towards product formation.[7]

-

Add a suitable amount of anhydrous hexane as the solvent. The solvent helps to reduce the viscosity of the reaction mixture and can minimize substrate inhibition. A solvent-free system can also be employed.

-

Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates.[7]

-

-

Enzymatic Reaction:

-

Place the flask in a shaking incubator or on a magnetic stirrer with a heating plate.

-

Maintain the reaction at a controlled temperature, typically between 40-60°C.

-

Ensure constant agitation (e.g., 150-200 rpm) to minimize mass transfer limitations.[7]

-

The reaction time can vary from 24 to 72 hours, depending on the specific conditions.[7]

-

-

Monitoring the Reaction:

-

Periodically, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Before analysis, filter the sample to remove the immobilized enzyme.

-

The progress of the reaction can be monitored by two primary methods:

-

Gas Chromatography (GC-FID): Analyze the sample to determine the concentration of the product (this compound) and the remaining substrates. The percentage conversion can be calculated from the peak areas.

-

Acid Value Titration: Determine the consumption of 2-methylpentanoic acid by titrating the sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator. The conversion is calculated based on the decrease in the acid value over time.[7]

-

-

-

Product Isolation and Purification:

-

Once the desired conversion is achieved, stop the reaction.

-

Recover the immobilized lipase by filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be further purified by column chromatography if a high degree of purity is required.

-

Dry the final product over anhydrous sodium sulfate.

-

Data Presentation and Expected Results

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several parameters. The following tables summarize the key reaction parameters and provide a template for presenting experimental data.

Table 1: Key Reaction Parameters for Optimization

| Parameter | Range | Rationale |

| Enzyme Source | Immobilized Lipases (e.g., Candida antarctica B, Rhizomucor miehei) | Different lipases exhibit varying selectivity and activity. Immobilized enzymes offer better stability and reusability.[8][9][10] |

| Molar Ratio (Ethanol:Acid) | 1:1 to 5:1 | An excess of alcohol can drive the reaction equilibrium towards ester formation.[7] |

| Enzyme Loading | 5% - 15% (w/w of substrates) | Higher enzyme concentration generally increases the reaction rate but also the cost.[7] |

| Temperature | 40°C - 70°C | Affects reaction rate and enzyme stability. Optimal temperature needs to be determined for the specific lipase. |

| Solvent | Hexane, Heptane, Toluene, or Solvent-free | The choice of solvent can influence enzyme activity and substrate solubility. Solvent-free systems are environmentally preferable. |

| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations.[7] |

Table 2: Example Data for Reaction Optimization

| Run | Molar Ratio (Ethanol:Acid) | Temperature (°C) | Enzyme Loading (%) | Conversion (%) after 24h |

| 1 | 1:1 | 50 | 5 | 65 |

| 2 | 2:1 | 50 | 5 | 78 |

| 3 | 1:1 | 60 | 5 | 72 |

| 4 | 2:1 | 60 | 5 | 85 |

| 5 | 2:1 | 60 | 10 | 92 |

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The general steps are illustrated in the diagram below.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion Rate | - Suboptimal reaction conditions (temperature, pH) - Enzyme inhibition (by substrates or products) - Insufficient agitation - Low enzyme activity | - Optimize reaction parameters. - Use a higher molar ratio of alcohol to acid. - Increase agitation speed. - Use fresh or a higher loading of the enzyme. |

| Enzyme Deactivation | - High temperature - Presence of inhibitors - Inappropriate solvent | - Operate at the optimal temperature for the lipase. - Ensure purity of reactants. - Select a biocompatible solvent. |

| Difficulty in Product Isolation | - Formation of emulsions - Similar boiling points of reactants and products | - Use a different solvent system. - Employ fractional distillation or column chromatography for purification. |

Conclusion

The lipase-catalyzed synthesis of this compound offers a robust and environmentally friendly method for the production of this important flavor and fragrance compound. The protocol described provides a comprehensive framework for researchers to develop and optimize this biotransformation.[7] By systematically evaluating parameters such as enzyme source, substrate molar ratio, temperature, and solvent system, high conversion and yield of the desired ester can be achieved under mild conditions. The reusability of the immobilized enzyme further enhances the economic feasibility of this process for industrial applications.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manzanate (Givaudan), 39255-32-8 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

Headspace Analysis of Ethyl 2-methylpentanoate in Food Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpentanoate (B1260403) is an important volatile flavor compound found in a variety of food products, contributing characteristic fruity and apple-like aromas. Its analysis is crucial for quality control, flavor profiling, and authenticity assessment of foodstuffs. This document provides detailed application notes and protocols for the headspace analysis of Ethyl 2-methylpentanoate in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS).